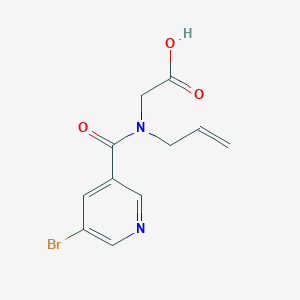

N-Allyl-N-(5-bromonicotinoyl)glycine

CAS No.:

Cat. No.: VC13103590

Molecular Formula: C11H11BrN2O3

Molecular Weight: 299.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11BrN2O3 |

|---|---|

| Molecular Weight | 299.12 g/mol |

| IUPAC Name | 2-[(5-bromopyridine-3-carbonyl)-prop-2-enylamino]acetic acid |

| Standard InChI | InChI=1S/C11H11BrN2O3/c1-2-3-14(7-10(15)16)11(17)8-4-9(12)6-13-5-8/h2,4-6H,1,3,7H2,(H,15,16) |

| Standard InChI Key | KPOHRUXADDVOLB-UHFFFAOYSA-N |

| SMILES | C=CCN(CC(=O)O)C(=O)C1=CC(=CN=C1)Br |

| Canonical SMILES | C=CCN(CC(=O)O)C(=O)C1=CC(=CN=C1)Br |

Introduction

Structural Characteristics and Molecular Design

N-Allyl-N-(5-bromonicotinoyl)glycine integrates three distinct functional groups:

-

Glycine backbone: The simplest amino acid, glycine serves as the foundational structure, providing a carboxylic acid and amine group for further functionalization .

-

Allyl group: An unsaturated hydrocarbon chain attached to the glycine nitrogen, introducing steric bulk and potential sites for radical or electrophilic reactions .

-

5-Bromonicotinoyl moiety: A brominated derivative of nicotinamide, this group contributes aromaticity, hydrogen-bonding capacity, and electron-withdrawing properties due to the bromine atom .

The bromine atom at the 5-position of the nicotinoyl ring enhances electrophilicity, making the compound a candidate for nucleophilic substitution reactions. This structural feature is analogous to brominated nicotinamide derivatives, which exhibit antimicrobial and enzyme-inhibitory activities . The allyl group, meanwhile, may influence the compound’s conformational flexibility and membrane permeability, as observed in other N-allylated amino acids .

Synthetic Methodologies

N-Alkylation Strategies

The synthesis of N-allyl-N-(5-bromonicotinoyl)glycine likely employs N-alkylation techniques validated for similar compounds. Key methods include:

Nucleophilic Substitution of α-Halo Acids

Comparative Analysis of Structural Analogs

The biological and chemical properties of N-allyl-N-(5-bromonicotinoyl)glycine can be inferred from structurally related compounds:

This comparison highlights the hybrid nature of N-allyl-N-(5-bromonicotinoyl)glycine, combining the membrane-permeabilizing effects of N-alkylation with the pharmacological potential of brominated aromatics .

Applications in Drug Development

Prodrug Design

The allyl group serves as a prodrug moiety, cleavable by oxidative enzymes (e.g., cytochrome P450) to release active metabolites. This strategy improves pharmacokinetics by enhancing solubility and delaying metabolism .

Peptide Modification

Incorporating N-allyl-N-(5-bromonicotinoyl)glycine into peptides could:

-

Enhance blood-brain barrier permeability through increased lipophilicity

-

Introduce sites for bioorthogonal conjugation (e.g., thiol-ene reactions with the allyl group)

Challenges and Future Directions

Synthetic Optimization

Current methods for N-alkylation face limitations in yield and stereochemical control. Advances in flow chemistry or enzymatic catalysis could address these issues .

Toxicity Profiling

Brominated compounds carry risks of off-target reactivity. Detailed studies on metabolic pathways and reactive intermediate formation are essential .

Target Identification

High-throughput screening and molecular docking studies are needed to identify protein targets, leveraging the compound’s dual functional groups for selective interactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume